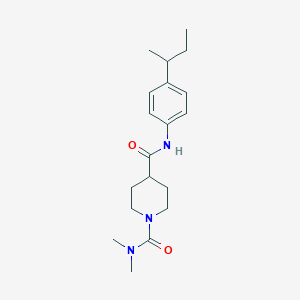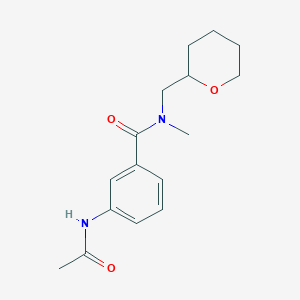
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. Bupivacaine is a widely used drug due to its long-lasting effects and low toxicity. The synthesis of Bupivacaine involves a complex process that requires expertise and precision.
作用機序
Bupivacaine works by blocking sodium channels, preventing the transmission of nerve impulses, and inducing local anesthesia. The drug has a high affinity for sodium channels, making it effective in blocking nerve impulses and providing long-lasting pain relief.
Biochemical and Physiological Effects:
Bupivacaine has both biochemical and physiological effects on the body. The drug has a low toxicity profile and is well-tolerated by most patients. However, in rare cases, Bupivacaine can cause severe side effects, including cardiac arrest and respiratory depression. The drug's long-lasting effects make it an effective pain management tool, but it can also cause prolonged numbness and muscle weakness.
実験室実験の利点と制限
Bupivacaine has several advantages for lab experiments, including its long-lasting effects and low toxicity profile. However, the drug's potential side effects and complex synthesis process can make it challenging to work with in a lab setting. Researchers must take precautions to ensure the purity and quality of the final product.
将来の方向性
There are several future directions for Bupivacaine research, including the development of new synthesis methods, the investigation of its potential use in cancer pain management, and the exploration of its effects on the nervous system. Researchers are also studying the drug's potential use in combination with other drugs to enhance its pain management properties.
Conclusion:
Bupivacaine is a widely used local anesthetic drug that has been extensively studied for its pain management properties. The drug's complex synthesis process and potential side effects make it challenging to work with in a lab setting. However, its long-lasting effects and low toxicity profile make it an effective pain management tool. Future research will continue to explore the drug's potential use in pain management and its effects on the nervous system.
合成法
The synthesis of Bupivacaine involves the reaction of piperidine with 4-sec-butylphenyl magnesium bromide, followed by the addition of dimethylmalonic ester. The resulting product is then hydrolyzed and decarboxylated to form Bupivacaine. This process requires expertise and precision to ensure the purity and quality of the final product.
科学的研究の応用
Bupivacaine has been extensively studied for its use in pain management in various medical procedures. It is commonly used in epidural anesthesia for labor and delivery, postoperative pain management, and regional anesthesia. Bupivacaine has also been studied for its potential use in cancer pain management and chronic pain management.
特性
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-6-8-17(9-7-15)20-18(23)16-10-12-22(13-11-16)19(24)21(3)4/h6-9,14,16H,5,10-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUSBGOUFYVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)